molecular formula C16H19N3O B11939945 4-(Dimethylamino)-4'-ethoxyazobenzene CAS No. 3009-57-2

4-(Dimethylamino)-4'-ethoxyazobenzene

Cat. No.: B11939945
CAS No.: 3009-57-2
M. Wt: 269.34 g/mol
InChI Key: IKIMBVVRWMOZFT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-4’-ethoxyazobenzene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used as a dye. The presence of the dimethylamino group and the ethoxy group on the aromatic rings enhances its solubility and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4’-ethoxyazobenzene typically involves the diazotization of 4-ethoxyaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include:

    Diazotization: 4-ethoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline in an alkaline medium to form the desired azo compound.

Industrial Production Methods

In industrial settings, the production of 4-(Dimethylamino)-4’-ethoxyazobenzene follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-4’-ethoxyazobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted azobenzenes depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)-4’-ethoxyazobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a dye in various chemical reactions to monitor reaction progress and as a pH indicator.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized in the manufacturing of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-4’-ethoxyazobenzene involves its ability to absorb light and undergo photoisomerization. This property is exploited in applications such as photodynamic therapy, where the compound can generate reactive oxygen species upon light exposure, leading to cell damage. The molecular targets and pathways involved include:

    Photoisomerization: The compound can switch between trans and cis forms upon light absorption.

    Generation of Reactive Oxygen Species: The excited state of the compound can transfer energy to molecular oxygen, producing reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

4-(Dimethylamino)-4’-ethoxyazobenzene can be compared with other azobenzene derivatives such as:

    4-(Dimethylamino)-4’-methoxyazobenzene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different solubility and stability properties.

    4-(Dimethylamino)-4’-hydroxyazobenzene: Contains a hydroxy group, which can form hydrogen bonds, affecting its physical and chemical properties.

    4-(Dimethylamino)-4’-chloroazobenzene: The presence of a chloro group introduces different reactivity patterns, particularly in substitution reactions.

The uniqueness of 4-(Dimethylamino)-4’-ethoxyazobenzene lies in its specific combination of functional groups, which confer distinct solubility, stability, and reactivity characteristics, making it suitable for a variety of applications.

Properties

CAS No.

3009-57-2

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H19N3O/c1-4-20-16-11-7-14(8-12-16)18-17-13-5-9-15(10-6-13)19(2)3/h5-12H,4H2,1-3H3

InChI Key

IKIMBVVRWMOZFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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